molecular formula C8H15ClN2O3 B1445183 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride CAS No. 1222197-37-6

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride

Cat. No. B1445183
M. Wt: 222.67 g/mol
InChI Key: WKNFTHLIUXNWGL-UHFFFAOYSA-N
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Description

“2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1222197-37-6 . It has a molecular weight of 222.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride” and its Inchi Code is "1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H" .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 222.67 . The IUPAC name for this compound is “2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride” and its Inchi Code is "1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H" .

Scientific Research Applications

Energetic Material Synthesis

2-(5-Nitroiminotetrazol-1-yl)acetic acid, related to the chemical , has been synthesized for use in energetic materials. These materials, comprising nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions, have been characterized and analyzed for potential applications, such as detonation pressures and velocities (Joo et al., 2012).

Pharmacological Properties

A derivative of 1,2,4-triazole containing the thiophene core, structurally similar to the compound of interest, exhibits various biological activities including analgesic, neuroleptic, and anti-inflammatory properties. These compounds can serve as intermediates for the synthesis of amides, hydrazides, and other structures, highlighting their significance in drug development (Salionov, 2015).

Antimicrobial Agent Synthesis

A novel thiazolidine-2,4-dione derivative, structurally similar to 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride, was synthesized as a potent antimicrobial agent. Its solubility and thermodynamic properties in various solvents were studied, offering insights into its potential applications in pharmaceutical and industrial contexts (Blokhina et al., 2021).

Soluble Epoxide Hydrolase Inhibition

The substituted piperazino group, a feature of 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride, has been incorporated into 1,3-disubstituted urea to produce inhibitors of soluble epoxide hydrolase. This application is significant in treating hypertension and inflammation, demonstrating the compound's relevance in therapeutic development (Huang et al., 2010).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFTHLIUXNWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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